molecular formula C9H8F2O2 B3093438 Methyl 4,5-difluoro-2-methylbenzoate CAS No. 1245515-60-9

Methyl 4,5-difluoro-2-methylbenzoate

Cat. No.: B3093438
CAS No.: 1245515-60-9
M. Wt: 186.15 g/mol
InChI Key: XDOGLSZAOXRKPK-UHFFFAOYSA-N
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Description

Methyl 4,5-difluoro-2-methylbenzoate is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-difluoro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4,5-difluoro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of methyl 2-methylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile, and the reaction conditions are carefully controlled to achieve selective fluorination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-difluoro-2-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of 4,5-difluoro-2-methylbenzyl alcohol.

    Oxidation: Formation of 4,5-difluoro-2-methylbenzoic acid.

Scientific Research Applications

Methyl 4,5-difluoro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a fluorinated probe in biochemical studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4,5-difluoro-2-methylbenzoate depends on its specific application. In chemical reactions, the fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing effect of the fluorine atoms can enhance the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack.

In biological systems, the presence of fluorine atoms can affect the compound’s interaction with biological targets, such as enzymes or receptors. Fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, potentially altering the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 4,5-difluoro-2-methylbenzoate can be compared with other fluorinated benzoates, such as:

  • Methyl 2,3-difluorobenzoate
  • Methyl 3,4-difluorobenzoate
  • Methyl 2,4-difluorobenzoate

Uniqueness

The unique positioning of the fluorine atoms at positions 4 and 5 on the benzene ring in this compound imparts distinct chemical properties compared to other difluorobenzoates. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4,5-difluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOGLSZAOXRKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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